molecular formula C23H20ClFN2OS2 B2686115 2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1189999-59-4

2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2686115
CAS RN: 1189999-59-4
M. Wt: 458.99
InChI Key: UPWKGMOPFGGCIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines, which includes the compound , often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4-one core, which is a common feature in many bioactive compounds . This core is an attractive scaffold to explore structure–activity-relationship (SAR) studies .


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines are diverse. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is often based on these heterocyclization reactions and domino reactions .

Future Directions

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The structural simplicity of this core makes it an attractive scaffold to explore structure–activity-relationship (SAR) studies . Therefore, future research could focus on further functionalization of this core to develop new compounds with potential biological activities.

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2OS2/c1-3-10-27-22(28)21-19(12-20(30-21)15-6-4-14(2)5-7-15)26-23(27)29-13-16-8-9-17(25)11-18(16)24/h4-9,11-12H,3,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWKGMOPFGGCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)C)N=C1SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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